1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
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Overview
Description
1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a complex organic compound with a unique structure that combines a tert-butylphenyl group, a thiomorpholine ring, and an oxane ring
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves multiple steps, typically starting with the preparation of the individual components. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation, while the thiomorpholine and oxane rings are synthesized through specific ring-closing reactions. The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate with an amine under controlled conditions.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can be compared with similar compounds such as:
1-(4-Tert-butylphenyl)-3-{[4-(morpholin-4-yl)oxan-4-yl]methyl}urea: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
1-(4-Tert-butylphenyl)-3-{[4-(piperidin-4-yl)oxan-4-yl]methyl}urea: Contains a piperidine ring instead of a thiomorpholine ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-20(2,3)17-4-6-18(7-5-17)23-19(25)22-16-21(8-12-26-13-9-21)24-10-14-27-15-11-24/h4-7H,8-16H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUWELNCDXLOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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